1-(3-Chlorophenyl)-4-propylpiperazine
Overview
Description
1-(3-Chlorophenyl)-4-propylpiperazine is a chemical compound belonging to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications, including medicinal and industrial uses. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the piperazine ring, along with a propyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-4-propylpiperazine can be synthesized through various methods. One common approach involves the reaction of 1-(3-chlorophenyl)piperazine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chlorophenyl)-4-propylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-4-propylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential interactions with biological receptors, particularly serotonin receptors.
Medicine: Investigated for its potential use in the development of new therapeutic agents, including antidepressants and anxiolytics.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-propylpiperazine involves its interaction with serotonin receptors in the brain. The compound acts as a serotonergic agonist, mimicking the effects of serotonin by stimulating the physiological activity at the cell receptors. This interaction can lead to various pharmacological effects, including mood modulation and anxiolytic effects.
Comparison with Similar Compounds
1-(3-Chlorophenyl)piperazine: Shares the 3-chlorophenyl group but lacks the propyl group, leading to different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a chlorine atom, resulting in altered chemical reactivity and biological activity.
3-Chloromethcathinone: A synthetic cathinone with a similar 3-chlorophenyl group but different overall structure and pharmacological effects.
Uniqueness: 1-(3-Chlorophenyl)-4-propylpiperazine is unique due to the presence of both the 3-chlorophenyl and propyl groups, which confer specific chemical and pharmacological properties. Its ability to interact with serotonin receptors distinguishes it from other piperazine derivatives, making it a valuable compound for research in neuropharmacology.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-propylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h3-5,11H,2,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOQYGWFHFQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566113 | |
Record name | 1-(3-Chlorophenyl)-4-propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144146-59-8 | |
Record name | 1-(3-Chlorophenyl)-4-propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20566113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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